molecular formula C4H7N5 B1267316 Pyrimidine-2,4,5-triamine CAS No. 3546-50-7

Pyrimidine-2,4,5-triamine

Cat. No. B1267316
CAS RN: 3546-50-7
M. Wt: 125.13 g/mol
InChI Key: CSNFMBGHUOSBFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives can be efficiently achieved through various methodologies. A notable approach involves a ZnCl(2)-catalyzed three-component coupling reaction, which allows the production of 4,5-disubstituted pyrimidine derivatives in a single step (Sasada et al., 2009). Another synthesis route entails the condensation of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one, leading to a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring (Lahmidi et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is elucidated using various spectroscopic techniques, including X-ray crystallography. For instance, X-ray single crystal diffraction has characterized the structure of a novel pyrimidine derivative, confirming its molecular geometry and bonding patterns (Lahmidi et al., 2019).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a range of chemical reactions, leading to the formation of various structurally diverse compounds. For example, the reaction of triethyl orthoformate with 5-amino-6-ethoxy-2-methyl-4-pyrimidinecarbonitrile can yield pyrimido[5,4-d]pyrimidines and pyrimido[5,4-d]pyrimidones under different conditions (Al‐Azmi, 2005).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility and thermal stability, are significant for their practical applications. Polyimides containing pyrimidine units, for example, exhibit excellent solubility in polar aprotic solvents and outstanding thermal stability, highlighting their potential for use in high-performance materials (Zhuo et al., 2014).

Scientific Research Applications

  • Pharmaceutical Research

    • Pyrimidine derivatives have been found to exhibit a range of pharmacological effects, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
  • Synthetic Chemistry

    • Pyrimidines are versatile scaffolds in synthetic chemistry due to their ability to interact with different proteins, form complexes with metals, and behave differently in various ranges of light .
    • Various novel technologies have been developed for the selective synthesis of pyrimidines and their conjugated derivatives .
  • Anti-Inflammatory Research

    • Pyrimidines have been found to have anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Antituberculosis Research

    • A novel series of N5- (3-substituted benzylidene)-N4-phenyl pyrimidine-4,5-diamine/N5- (2-substituted benzylidene)-N2,N2-dimethyl-N4-phenyl pyrimidine-2,4,5-triamine were synthesized and evaluated for their antiTB activity against MTB H37Ra strain .
  • Drug Discovery

    • Pyrimidine-2,4,5-triamine is used in the synthesis of drugs such as aminophenazine and aminopterin . The specific methods of application, technical details, and outcomes would depend on the specific derivative and its intended use.
  • Ion Channel Blocker

    • Pyrimidine-2,4,5-triamine is an organic cation used to block paracellular conductance pathways of several epithelia in the rat kidney, ultimately affecting sodium and potassium excretion .
  • Antitumor Research

    • Piritrexim, a derivative of Pyrimidine-2,4,5-triamine, inhibited dihydrofolate reductase (DHFR) and also showed good antitumor effects on the carcinosarcoma in rats .
  • Polymer Chemistry

    • Pyrimidine derivatives are used in polymer chemistry due to their ability to form complexes with metals and distinct behavior in various ranges of light . The specific methods of application, technical details, and outcomes would depend on the specific derivative and its intended use.
  • Photosensors

    • Pyrimidine derivatives are used in the development of photosensors . The specific methods of application, technical details, and outcomes would depend on the specific derivative and its intended use.
  • Pyrimidine derivatives are used in dye industries . The specific methods of application, technical details, and outcomes would depend on the specific derivative and its intended use.
  • Pyrimidine derivatives are used for their catalytic activity in organic synthesis . The specific methods of application, technical details, and outcomes would depend on the specific derivative and its intended use.
  • New aminopyrimidine derivatives structurally related to Pyrimidine-2,4,5-triamine have been designed, synthesized, and evaluated for their anti-proliferative activity on different types of tumors . The specific methods of application, technical details, and outcomes would depend on the specific derivative and its intended use.

properties

IUPAC Name

pyrimidine-2,4,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNFMBGHUOSBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956871
Record name 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Pyrimidine-2,4,5-triamine

CAS RN

3546-50-7, 50855-02-2
Record name 2,5,6-Triaminopyrimidine
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Record name 2,4,5-Pyrimidinetriamine
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Record name Pyrimidinetriamine
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Record name 3546-50-7
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Record name 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine
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Record name pyrimidine-2,4,5-triamine
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Synthesis routes and methods

Procedure details

The amine of the formula 69 is subsequently reacted with a substituted chloropyrimidine. The amine can be condensed, for example, with 2-amino-6-chloro-5-nitro-4-(3H)-pyrimidinone in the presence of a tertiary amine base, preferably triethylamine, in refluxing n-butanol to give a pyrimidine compound of formula 70. The pyrimidine compound of formula 70 can then be converted to a purine derivative by a two step procedure. In the first step, the nitro moiety of the pyrimidine is reduced with, for example, sodium dithionite, to give a triaminopyrimidine intermediate. Alternative reducing agents and conditions that can also successfully reduce the nitro group include NaBH4/THF, NaBH4—BiCl3, Sn/HCl, SnCl2, Mg/(NH4)2SO4/MeOH, CuBr.SMe2, TiCl2(Cp)2/Sm, iron and nickel catalyzed procedures. In the second step, treatment of the triaminopyrimidine intermediate with formic acid, hydrochloric acid, and an orthoformate derivative, e.g., triethylorthoformate, effects cyclization and provides the methylene compound of formula 71. The methylene compound of formula 71 can be converted to the compound of formula 21 by the oxidation procedure described in the final steps of Processes B and C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
MS Rao, TB Rao, CP Koteswara - Rasayan Journal of …, 2020 - rasayanjournal.co.in
In the present study, a novel series of N5-(3-substituted benzylidene)-N4-phenyl pyrimidine-4, 5-diamine/N5-(2-substituted benzylidene)-N2, N2-dimethyl-N4-phenyl pyrimidine-2, 4, 5-…
Number of citations: 4 www.rasayanjournal.co.in
G Heizmann, W Pfleiderer - Helvetica Chimica Acta, 2007 - Wiley Online Library
Our approach to achieve a partial synthesis of methanopterin (1) started from 6‐acetyl‐O 4 ‐isopropyl‐7‐methylpterin (20) which was obtained either by condensation from 6‐…
Number of citations: 9 onlinelibrary.wiley.com
D Yuan, M He, R Pang, S Lin, Z Li, M Yang - Bioorganic & Medicinal …, 2007 - Elsevier
A series of novel substituted purines containing a side chain with a terminal amino or guanidyl group were designed and synthesized as HIV-1 Tat–TAR inhibitors. All the compounds …
Number of citations: 31 www.sciencedirect.com
RJ Gillespie, SJ Bamford, R Botting… - Journal of medicinal …, 2009 - ACS Publications
Antagonism of the human A 2A receptor has been implicated as a point of therapeutic intervention in the alleviation of the symptoms associated with Parkinson’s disease. This is thought …
Number of citations: 118 pubs.acs.org
F Yu, R Pang, D Yuan, M He, C Zhang… - Pure and Applied …, 2010 - degruyter.com
A novel series of compounds, derived from [1,2,3]triazolo[4,5-d]pyrimidines with a guanidyl group or amino group-terminated side chain was designed and synthesized as HIV-1 trans-…
Number of citations: 3 www.degruyter.com
FK Hansen, D Geffken - Journal of Heterocyclic Chemistry, 2012 - Wiley Online Library
The synthesis of novel N 2 ‐substituted 5‐alkoxycarbonylamino‐2,4‐diaminopyrimidines, 5‐acylamino‐2,4‐diaminopyrimidines, and 2,4‐diamino‐5‐ureidopyrimidines as analogues of …
Number of citations: 2 onlinelibrary.wiley.com
JA Easter, RC Burrell… - Journal of Labelled …, 2013 - Wiley Online Library
Stable isotope‐labeled [ 13 C 4 ]entecavir (1) was prepared in 11 steps. Commercially available [ 13 C]guanidine hydrochloride and diethyl[1,2,3‐ 13 C 3 ]malonate were condensed to …
I Kuriwaki, M Kameda, K Iikubo, H Hisamichi… - Bioorganic & Medicinal …, 2021 - Elsevier
Fibroblast growth factor receptor 3 (FGFR3) is an attractive therapeutic target for the treatment of patients with bladder cancer harboring genetic alterations in FGFR3. We identified …
Number of citations: 6 www.sciencedirect.com
X Li, E Shocron, A Song, N Patel, CL Sun - Bioorganic & medicinal …, 2009 - Elsevier
A new series of compounds, 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones, have been designed and identified as …
Number of citations: 10 www.sciencedirect.com
HB Bollikolla, LP Yangalasetty… - Caribbean Journal of …, 2023 - caribjscitech.com
Pyrimidine and its analogues possess a significant role in medicinal chemistry due to exhibiting pharmacological relevance. Cancer is among the most costly and deadly healthcare …
Number of citations: 2 www.caribjscitech.com

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